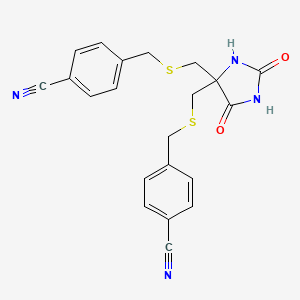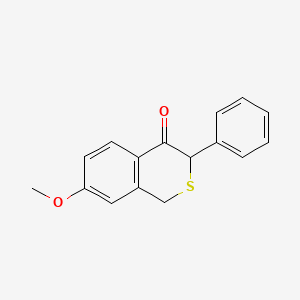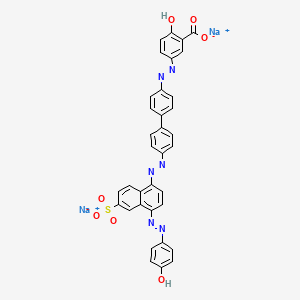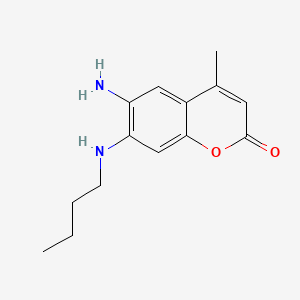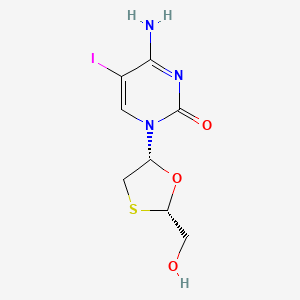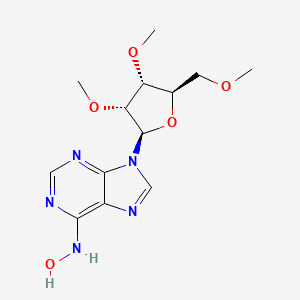
2',3',5'-Tri-O-methylinosine oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-O-methylinosine oxime is a modified nucleoside derivative. It is structurally characterized by the presence of three methoxy groups attached to the ribose moiety of inosine and an oxime functional group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-methylinosine oxime typically involves the methylation of inosine followed by the introduction of the oxime group. The process begins with the protection of the hydroxyl groups of inosine, followed by selective methylation using methyl iodide in the presence of a base such as sodium hydride. The protected intermediate is then deprotected to yield 2’,3’,5’-Tri-O-methylinosine. The final step involves the conversion of the carbonyl group to an oxime using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-methylinosine oxime may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-Tri-O-methylinosine oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-O-methylinosine oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tri-O-methylinosine oxime involves its interaction with nucleic acids and enzymes. The oxime group can form hydrogen bonds with nucleic acid bases, potentially affecting DNA and RNA stability and function. Additionally, the compound may inhibit certain enzymes involved in nucleic acid metabolism, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methylinosine: Lacks the oxime group but shares the methoxy modifications on the ribose moiety.
Inosine: The parent compound without any modifications.
2’,3’,5’-Tri-O-acetylinosine: Similar methylation pattern but with acetyl groups instead of methoxy groups.
Uniqueness
2’,3’,5’-Tri-O-methylinosine oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
89437-76-3 |
|---|---|
Molekularformel |
C13H19N5O5 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]purin-6-yl]hydroxylamine |
InChI |
InChI=1S/C13H19N5O5/c1-20-4-7-9(21-2)10(22-3)13(23-7)18-6-16-8-11(17-19)14-5-15-12(8)18/h5-7,9-10,13,19H,4H2,1-3H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
KUXWGDMDXSFLJB-QYVSTXNMSA-N |
Isomerische SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NO)OC)OC |
Kanonische SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NO)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


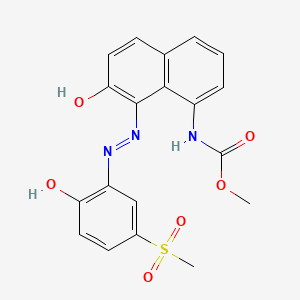

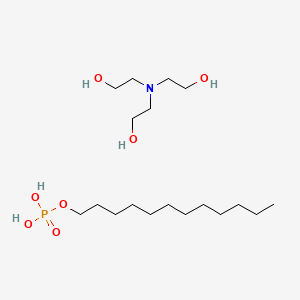
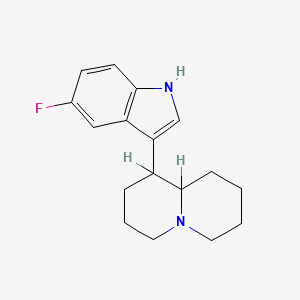


![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
